(E)-2-chloro-N'-(4-(methylthio)benzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is an organic compound with the molecular formula C15H13ClN2OS It is a derivative of benzohydrazide and is characterized by the presence of a chloro group, a methylsulfanyl group, and a phenylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-(methylsulfanyl)benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or hydrazines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydrazines
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains in vitro.
Medicine: Explored for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials and sensors
Wirkmechanismus
The mechanism of action of 2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE varies depending on its application:
Antimicrobial Activity: The compound is believed to interfere with the cell wall synthesis of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-CHLORO-N’-[(E)-[4-(HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 2-CHLORO-N’-[(E)-[4-(FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 2-CHLORO-N’-[(E)-[4-(METHOXYBENZYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C15H13ClN2OS |
---|---|
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
2-chloro-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2OS/c1-20-12-8-6-11(7-9-12)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI-Schlüssel |
MEBUGXQRVIWUQQ-LICLKQGHSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.